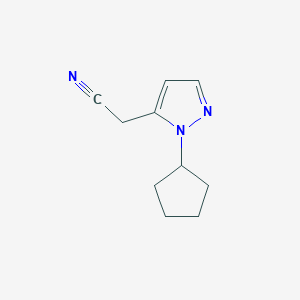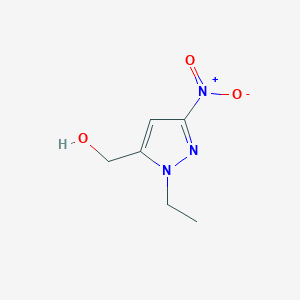![molecular formula C6H14N2 B3047019 1-[(Dimethylamino)methyl]cyclopropan-1-amine CAS No. 1338494-72-6](/img/structure/B3047019.png)
1-[(Dimethylamino)methyl]cyclopropan-1-amine
Overview
Description
1-[(Dimethylamino)methyl]cyclopropan-1-amine is a chemical compound with the IUPAC name 1-[(dimethylamino)methyl]cyclopropanamine dihydrochloride . It has a molecular weight of 187.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H14N2.2ClH/c1-8(2)5-6(7)3-4-6;;/h3-5,7H2,1-2H3;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the presence of any functional groups. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Ethylene Inhibition in Plants
The study by Blankenship and Dole (2003) reviews the application of 1-Methylcyclopropene (1-MCP), a compound structurally related to cyclopropanes, as an inhibitor of ethylene action. Ethylene plays a crucial role in the ripening and senescence of fruits, vegetables, and floriculture crops. 1-MCP has been shown to prevent ethylene effects across a broad spectrum of plant species, highlighting its importance in understanding plant physiology and improving postharvest management (Blankenship & Dole, 2003).
Role in Food Preservation
Watkins (2006) discusses the commercial and research applications of 1-MCP in preserving the quality of fruits and vegetables. This compound's ability to inhibit ethylene perception offers a tool for extending the shelf life of perishable produce, with rapid adoption by the apple industry as a notable example. The review emphasizes the compound's potential for broader applications in food preservation, underscoring the need for further investigation into its effects on various fruits and vegetables (Watkins, 2006).
Understanding Environmental Impact of Amines
Poste, Grung, and Wright (2014) provide a comprehensive review of amines and amine-related compounds in surface waters, focusing on their sources, concentrations, fate, and aquatic toxicity. This review is critical for understanding the environmental implications of amine compounds, including those structurally related to "1-[(Dimethylamino)methyl]cyclopropan-1-amine". The paper addresses the need for more research on the prevalence and toxicity of these compounds in natural waters, especially considering new sources such as CO2 capture technologies (Poste et al., 2014).
Chemical Synthesis and Organic Chemistry
In the realm of chemical synthesis and organic chemistry, the manipulation and study of cyclopropane-containing compounds are of significant interest. Oxyfunctionalization of CH2-groups activated by adjacent three-membered rings, such as in cyclopropanes, has been explored for the efficient synthesis of carbonylcyclopropanes. This approach underscores the value of such compounds in advancing synthetic methods and understanding reaction mechanisms in organic chemistry (Sedenkova et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6(7)3-4-6/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVFTSSCUXGEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263882 | |
| Record name | 1-Amino-N,N-dimethylcyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1338494-72-6 | |
| Record name | 1-Amino-N,N-dimethylcyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-N,N-dimethylcyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)

![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

